Cas no 1261231-07-5 (4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a chloro-substituted pyrimidine core linked to a piperidine scaffold via an amino group, with a tert-butyl ester protecting group enhancing stability during synthetic manipulations. The chloro and methylsulfanyl substituents offer reactive sites for further functionalization, enabling diverse derivatization pathways. The tert-butyl ester group facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthesis. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules, owing to its balanced reactivity and compatibility with common coupling reactions.
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester structure
1261231-07-5 structure
商品名:4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS番号:1261231-07-5
MF:C15H23ClN4O2S
メガワット:358.886720895767
CID:2162560

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate
    • SBB075054
    • tert-butyl 4-[(6-chloro-2-methylthiopyrimidin-4-yl)amino]piperidinecarboxylate
    • 4-(6-Chloro-2-methylsulfanylpyrimidin-4-ylamino)piperidine-1-carboxylic acid tert-butyl ester
    • インチ: 1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)20-7-5-10(6-8-20)17-12-9-11(16)18-13(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,18,19)
    • InChIKey: XGOHLXPYDWAAHS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=NC(=N1)SC)NC1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 399
  • トポロジー分子極性表面積: 92.6

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM491276-1g
tert-Butyl 4-((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate
1261231-07-5 95%
1g
$628 2023-02-03
Fluorochem
090030-500mg
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
1261231-07-5
500mg
£320.00 2022-03-01

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 関連文献

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl esterに関する追加情報

Research Brief on 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261231-07-5)

The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261231-07-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and potential therapeutic implications.

Recent studies have highlighted the role of this compound as a versatile building block in the synthesis of kinase inhibitors, particularly those targeting protein kinases involved in cancer and inflammatory diseases. The presence of both the chloro and methylsulfanyl substituents on the pyrimidine ring, along with the tert-butyl carbamate-protected piperidine moiety, offers multiple sites for further chemical modifications, making it a valuable scaffold for medicinal chemistry applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of 1261231-07-5 as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's structural features were found to be crucial for maintaining optimal binding affinity while allowing for the introduction of various substituents to modulate pharmacokinetic properties. The study reported several derivatives with improved selectivity profiles compared to existing BTK inhibitors in clinical use.

Another significant development involves the application of this compound in the synthesis of CDK4/6 inhibitors, as reported in a recent ACS Medicinal Chemistry Letters publication. The researchers utilized the chloro group for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold. Several analogs showed promising antiproliferative activity against breast cancer cell lines, with IC50 values in the low nanomolar range.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 1261231-07-5 to improve yield and purity. A 2024 Organic Process Research & Development paper described a novel continuous flow synthesis approach that reduced reaction times from hours to minutes while maintaining excellent regioselectivity. This methodological improvement is particularly relevant for scale-up purposes in pharmaceutical development.

The compound's potential extends beyond kinase inhibition, with emerging research exploring its utility in the development of antimicrobial agents. Preliminary results presented at the 2023 International Conference on Antimicrobial Research (ICAR) demonstrated that derivatives of 1261231-07-5 exhibited activity against drug-resistant bacterial strains, possibly through inhibition of bacterial topoisomerases.

In conclusion, 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester represents a promising chemical scaffold with diverse applications in drug discovery. Its versatility as a synthetic intermediate, combined with the biological activity of its derivatives, positions this compound as a valuable tool for medicinal chemists. Future research directions may include further exploration of its structure-activity relationships and the development of more efficient synthetic routes to enable broader applications in pharmaceutical development.

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